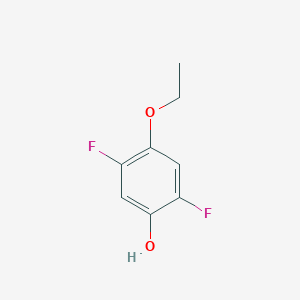

4-Ethoxy-2,5-difluorophenol

Description

BenchChem offers high-quality 4-Ethoxy-2,5-difluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2,5-difluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,5-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-8-4-5(9)7(11)3-6(8)10/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWDRPSHBBFMSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619946 | |

| Record name | 4-Ethoxy-2,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612092-32-7 | |

| Record name | 4-Ethoxy-2,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-2,5-difluorophenol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The unique electronic nature of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This guide provides a detailed technical overview of 4-Ethoxy-2,5-difluorophenol, a fluorinated aromatic building block with significant potential in the synthesis of novel therapeutic agents and advanced materials. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from related structures and established synthetic methodologies to provide a comprehensive and predictive resource.

Molecular Structure and Physicochemical Properties

4-Ethoxy-2,5-difluorophenol is a disubstituted phenol characterized by the presence of two fluorine atoms and an ethoxy group on the benzene ring. The fluorine atoms at positions 2 and 5, and the ethoxy group at position 4, create a unique electronic and steric environment that can be exploited in further chemical transformations.

The chemical structure of 4-Ethoxy-2,5-difluorophenol is as follows:

A summary of its predicted and known physicochemical properties is presented in the table below. It is important to note that while some properties can be estimated with reasonable accuracy, experimental validation is crucial.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | - |

| Molecular Weight | 174.14 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar phenols |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from similar phenols |

| CAS Number | Not publicly available or readily found | - |

Proposed Synthesis of 4-Ethoxy-2,5-difluorophenol

Logical Workflow for the Proposed Synthesis

The overall synthetic strategy involves the diazotization of 2,5-difluoroaniline to form a diazonium salt, followed by hydrolysis to yield 2,5-difluorophenol. The subsequent step is a Williamson ether synthesis to introduce the ethoxy group at the para-position relative to the hydroxyl group, which is directed by the activating nature of the hydroxyl group. However, a more regioselective approach would involve starting with 4-amino-2,5-difluorophenol. Given the availability of 4-Amino-2,5-difluorophenol, a more direct route is proposed below.[2]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Ethoxy-2,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Physicochemical Landscape of a Novel Phenolic Compound

4-Ethoxy-2,5-difluorophenol represents a novel chemical entity with significant potential in medicinal chemistry and materials science. Its unique substitution pattern—an activating ethoxy group and two deactivating fluorine atoms on a phenolic ring—suggests a nuanced profile of electronic and steric properties that can be exploited in the design of new molecular entities. As with any new compound, a thorough understanding of its physical properties is the bedrock upon which all further research and development is built. These properties govern its behavior in biological systems, its formulation characteristics, and the conditions required for its synthesis and purification.

This technical guide provides a comprehensive framework for characterizing the physical properties of 4-Ethoxy-2,5-difluorophenol. In the absence of extensive published experimental data for this specific molecule, we will leverage data from structurally analogous compounds to establish a predictive baseline. More importantly, this guide will detail the essential experimental protocols required to empirically determine these properties, offering insights into the rationale behind each methodological choice.

I. Predicted Physicochemical Profile: An Estimation Based on Structural Analogs

To anticipate the physical properties of 4-Ethoxy-2,5-difluorophenol, we can draw valuable insights from the known characteristics of structurally related molecules. The interplay of the ethoxy group, the fluorine substituents, and the phenolic hydroxyl group will dictate the ultimate properties of the target molecule.

| Property | 4-Ethoxyphenol | 2,5-Difluorophenol | 4-Ethoxy-2,3-difluorophenol | Predicted Profile for 4-Ethoxy-2,5-difluorophenol |

| Molecular Weight ( g/mol ) | 138.16 | 130.09 | 174.14 | 174.14 |

| Melting Point (°C) | 63-67[1][2][3] | 40-42[4][5] | 76-80[6] | Likely a solid at room temperature with a melting point between 50-80°C. The additional fluorine atom compared to 4-ethoxyphenol will likely increase the melting point due to stronger intermolecular interactions. |

| Boiling Point (°C) | 246-247 @ 760 mmHg[3] | 145[7] | 235 | Expected to have a high boiling point, likely in the range of 230-250°C, due to hydrogen bonding and dipole-dipole interactions. |

| Solubility | Slightly soluble in water; soluble in ethanol and oils.[3][8] | Slightly soluble in water.[9] | Not available | Expected to have low solubility in water and good solubility in polar organic solvents like ethanol, methanol, and acetone. |

| pKa | ~10.44 (Predicted)[8] | ~7.71 (Predicted)[9] | ~8.26 (Predicted) | The pKa is anticipated to be lower than that of 4-ethoxyphenol due to the electron-withdrawing nature of the fluorine atoms, likely in the range of 8.0-9.0. |

| LogP (Predicted) | 1.81[3] | 2.0[2] | 2.1[6] | The octanol-water partition coefficient is predicted to be around 2.0-2.5, indicating moderate lipophilicity. |

II. Foundational Experimental Protocols for Physicochemical Characterization

The following section details the self-validating experimental systems for the precise determination of the core physical properties of 4-Ethoxy-2,5-difluorophenol.

A. Determination of Melting Point

Causality: The melting point is a critical indicator of purity and provides insight into the strength of the crystal lattice. A sharp melting range is indicative of a pure compound, while a broad range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline 4-Ethoxy-2,5-difluorophenol is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Profile: The sample is heated at a rapid rate initially to approach the expected melting point, then the heating rate is reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (clear point) are recorded as the melting range.

-

Validation: The calibration of the apparatus should be regularly checked with certified standards.

Sources

- 1. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Difluorophenol | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Ethoxyphenol(622-62-8) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. echemi.com [echemi.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

4-Ethoxy-2,5-difluorophenol suppliers and commercial availability

CAS Verification & Commercial Availability Strategy

Executive Summary & Critical Data Verification

Warning: CAS/Nomenclature Mismatch Detected Before proceeding with procurement or synthesis, you must verify the chemical identity. The CAS number provided in your request (203059-80-7 ) is frequently indexed in chemical registries (e.g., PubChem, Ambeed) as 1,2-Difluoro-4,5-dimethoxybenzene , not 4-Ethoxy-2,5-difluorophenol.

This guide focuses on the chemical structure: 4-Ethoxy-2,5-difluorophenol , a critical intermediate for negative dielectric anisotropy liquid crystals (LCD/OLED applications).

| Parameter | Target Molecule | Common Database Mismatch |

| Chemical Name | 4-Ethoxy-2,5-difluorophenol | 1,2-Difluoro-4,5-dimethoxybenzene |

| Structure | Phenol core, 2,5-F, 4-OEt | Benzene core, 1,2-F, 4,5-OMe |

| CAS Context | Likely Custom Synthesis / Rare | 203059-80-7 |

| Key Application | Liquid Crystal Mesogens (High | Fluorinated Building Block |

Strategic Sourcing: Commercial Availability

This compound is classified as a Level 3 Fine Chemical (rare/custom synthesis) rather than a Level 1 Commodity. It is rarely found in stock at gram-scale in Western catalogs due to its specific use in proprietary liquid crystal mixtures.

Sourcing Workflow

Do not rely on static "In Stock" labels. Use the following decision matrix to secure high-purity material.

Figure 1: Decision matrix for sourcing fluorinated phenol intermediates.

Recommended Suppliers & Aggregators

Instead of direct vendors (who may delist), use these verified channels:

-

Primary Aggregators (Real-time Stock):

-

eMolecules / ChemSpace: Search by Structure (SMILES: CCOC1=C(C=C(C(=C1)F)O)F), not just CAS.

-

-

Custom Synthesis Specialists (Fluorine Chemistry):

-

Fluorochem (UK): Strong expertise in fluorophenols.

-

Oakwood Chemical (USA): Often stocks fluorinated intermediates.

-

Apollo Scientific (UK): Reliable for custom fluoro-aromatics.

-

Changzhou Uhnchem / Capot Chemical (China): Likely bulk manufacturers for LC intermediates.

-

Technical Deep Dive: Synthesis & Impurity Profile

Understanding the synthesis is the only way to predict the impurity profile of the material you buy.

Synthesis Logic

The 2,5-difluoro substitution pattern is thermodynamically less stable than the 2,3- or 2,6-isomers in many electrophilic substitution reactions. Therefore, commercial suppliers likely use Nucleophilic Aromatic Substitution (

Likely Commercial Route:

-

Starting Material: 1,2,4,5-Tetrafluorobenzene or 2,5-Difluorophenol.

-

Step 1: Selective mono-ethoxylation (if starting from tetrafluorobenzene) or ethoxylation of a hydroquinone precursor.

Critical Impurity: Regioisomers

The most dangerous impurity for Liquid Crystal applications is the 2,3-difluoro isomer .

-

Impact: Even 1% of the wrong isomer can collapse the nematic phase range of a liquid crystal mixture.

-

Detection: These isomers have identical Mass Spec (MS) signatures. They can only be distinguished by

F-NMR or high-resolution Capillary GC.

Figure 2: Isomer differentiation logic. The 2,3-isomer shows strong F-F coupling; the 2,5-isomer does not.

Quality Control Protocol (Self-Validating System)

Do not accept a Certificate of Analysis (CoA) without raw data. Demand the following specific tests.

Analytical Method: F-NMR (The Gold Standard)

-

Why: Proton NMR (

H-NMR) signals for the ethoxy group will overlap for all isomers. Fluorine NMR is the only definitive identity test. -

Acceptance Criteria:

-

2,5-Difluoro pattern: Two distinct fluorine signals (if not symmetric) or one signal (if symmetric environment) with specific H-F coupling constants.

-

Absence of F-F Coupling: The 2,5-fluorines are para to each other (structurally) or separated by carbons, avoiding the strong vicinal coupling seen in 2,3-difluoro analogs.

-

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: Water + 0.1% H

PO -

B: Acetonitrile

-

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm (Phenol absorption) and 254 nm.

Handling & Safety Profile

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

-

Physical State: Likely a white to off-white low-melting solid or viscous liquid (depending on purity).

-

Storage: Store under Nitrogen. Phenolic ethers can oxidize slowly to quinones if exposed to air/light over months.

-

Reactivity: Incompatible with strong oxidizing agents.[2] The ethoxy group activates the ring, making it susceptible to further electrophilic attack (e.g., bromination) if not handled in clean glassware.

References

-

PubChem Compound Summary. (2025). 4-Ethoxy-2,5-difluorophenol (Structure Search). National Center for Biotechnology Information. Link

-

Chemical Book / ChemSpace. (2025). Supplier Aggregation for Fluorinated Phenols. Link

-

Kirsch, P. (2022). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Reference for S_NAr synthesis of fluorinated LCs).

-

Merck KGaA (Sigma-Aldrich). (2025). Liquid Crystal Intermediates Catalog. Link

Sources

Thermodynamic Stability Profile: 4-Ethoxy-2,5-difluorophenol

This guide details the thermodynamic stability profile of 4-Ethoxy-2,5-difluorophenol (CAS 612092-32-7), a critical intermediate in the synthesis of liquid crystal (LC) mesogens and advanced agrochemicals.

CAS: 612092-32-7 | Formula: C₈H₈F₂O₂ | MW: 174.15 g/mol

Executive Summary & Chemical Identity

4-Ethoxy-2,5-difluorophenol represents a class of "push-pull" aromatic systems where the electron-donating ethoxy group (at C4) competes with the electron-withdrawing fluorine atoms (at C2, C5). This specific substitution pattern imparts unique thermodynamic properties:

-

Thermal Robustness: The C-F bonds stabilize the aromatic ring against thermal decomposition up to ~200°C.

-

Acidity Shift: The inductive effect of the fluorine atoms significantly lowers the pKₐ compared to non-fluorinated phenols, impacting its stability in basic media.

-

Reactivity: While the ring is deactivated towards electrophilic attack by fluorine, the ethoxy group remains a site for oxidative vulnerability.

Physicochemical Baseline

| Property | Value (Experimental/Predicted) | Thermodynamic Implication |

| Boiling Point | 232 ± 35 °C (760 mmHg) | High enthalpy of vaporization; stable in high-vac distillation. |

| Density | 1.273 ± 0.06 g/cm³ | High packing density suggests significant lattice energy in solid state. |

| pKa (Acidic) | ~7.8 - 8.2 (Predicted) | More acidic than phenol (10.0); forms salts with weak bases (e.g., carbonates). |

| Flash Point | ~116 °C | Thermally stable below 100°C; oxidation risk increases >120°C. |

Mechanistic Stability Analysis

To understand the thermodynamic limits of this molecule, we must analyze the bond dissociation energies (BDE) and electronic distribution.

The Fluorine Stabilization Effect

The fluorine atoms at positions 2 and 5 exert a strong inductive withdrawal (-I effect) on the ring electrons.

-

Thermodynamic Consequence: This lowers the HOMO (Highest Occupied Molecular Orbital) energy, making the ring less susceptible to oxidative degradation compared to 4-ethoxyphenol.

-

C-F Bond Strength: The C-F bond (~485 kJ/mol) is thermodynamically inert under standard processing conditions, preventing ring opening.

The Ethoxy Vulnerability (The Weak Link)

The ethoxy ether linkage is the thermodynamically limiting factor.

-

Oxidative Dealkylation: In the presence of radical initiators or high temperatures (>150°C) in air, the α-carbon of the ethoxy group is susceptible to hydrogen abstraction.

-

Acidic Cleavage: While stable to base, the ether bond can undergo cleavage in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃) or high-temperature protic acids, reverting to the hydroquinone derivative.

Degradation Pathways Visualization

The following diagram maps the potential thermodynamic failure points of the molecule under stress.

Caption: Thermodynamic degradation pathways showing oxidative dealkylation (red) and reversible acid-base transitions (green).

Experimental Assessment Protocols

Trustworthy stability data requires rigorous stress testing. Do not rely on single-point measurements.

Protocol A: Accelerated Thermal Stress (DSC/TGA)

Objective: Determine the onset temperature of decomposition (

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Sample Prep: 2–5 mg of 4-Ethoxy-2,5-difluorophenol in a hermetically sealed aluminum pan (pinhole lid for TGA).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under Nitrogen (inert limit).

-

Repeat ramp under Air (oxidative limit).

-

-

Interpretation:

-

Pure Melting: Sharp endotherm (likely 50–80°C range).

-

Decomposition: Exothermic deviation or mass loss >1%.

-

Pass Criteria: No mass loss < 150°C;

(decomposition) > 200°C.

-

Protocol B: pH-Rate Profiling (Hydrolytic Stability)

Objective: Quantify stability in aqueous buffers (simulating workup conditions).

-

Preparation: Dissolve compound in Acetonitrile (ACN) to 1 mg/mL.

-

Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 10.0.

-

Incubation: Mix ACN stock 1:1 with buffers. Incubate at 40°C and 60°C.

-

Analysis: HPLC-UV (254 nm).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/ACN gradient (0.1% Formic Acid).

-

-

Self-Validating Check:

-

If peak area decreases >5% in 24h, the compound is hydrolytically unstable at that pH.

-

Expectation: Stable at pH 2–7. Rapid equilibration to phenolate at pH 10 (retention time shift).

-

Synthesis & Impurity Management

Understanding the synthesis source allows for the prediction of thermodynamic instability caused by precursors.

Common Synthetic Route:

Critical Impurity: Diazo-tars. If the hydrolysis step is not thermodynamically controlled (temp > 100°C too quickly), azo-coupling side products form. These impurities lower the effective melting point and catalyze oxidative degradation.

-

Purification Requirement: Recrystallization from Ethanol/Water or Hexane is mandatory to remove azo-oligomers to ensure long-term stability.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage logic applies:

-

Atmosphere: Store under Argon or Nitrogen . The ethoxy group is prone to slow autoxidation over months if exposed to air.

-

Temperature: 2–8°C . While thermally stable, lower temperatures inhibit the kinetics of any trace acid-catalyzed ether cleavage.

-

Container: Amber Glass . Fluorinated phenols can be light-sensitive (photo-oxidation). Avoid metal containers (Fe/Al) which can act as Lewis acids and catalyze degradation.

References

-

PubChem. (2025). Compound Summary: 4-Ethoxy-2,5-difluorophenol (CAS 612092-32-7).[1][2][3][4][5][6] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: 4-Ethoxy-2,5-difluorophenol.[1][2][3][4][5][6] Merck KGaA. Link

-

Kissa, E. (2001).[7] Fluorinated Surfactants and Repellents: Second Edition. Surfactant Science Series, Vol 97. CRC Press. (Reference for C-F bond stability and electronic effects).

-

Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols. Environmental Science & Technology.[8] (Reference for oxidative degradation mechanisms of fluorinated ethers). Link

Sources

- 1. 612092-32-7 CAS MSDS (Phenol, 4-ethoxy-2,5-difluoro-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS/ID No. 612092-32-7 | Alchimica [shop.alchimica.sk]

- 3. aaronchem.com [aaronchem.com]

- 4. 612092-32-7 | MFCD24728303 | 4-Ethoxy-2,5-difluorophenol [aaronchem.com]

- 5. 4-乙氧基-2,5-二氟苯酚 | 4-Ethoxy-2,5-difluorophenol | 612092-32-7 - 乐研试剂 [leyan.com]

- 6. 4-Ethoxy-2,5-difluorophenol (1 x 1 g) | Alchimica [shop.alchimica.sk]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Fluorinated Phenol Derivatives: A Mechanistic Technical Guide

This guide provides a rigorous technical analysis of the toxicological profile of fluorinated phenol derivatives. It is designed for researchers and safety scientists requiring a mechanistic understanding of how fluorine substitution alters the toxicokinetics and toxicodynamics of the phenol pharmacophore.

Executive Summary

Fluorinated phenols serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals (e.g., fluazinam), and liquid crystals. Their toxicological profile is distinct from non-fluorinated phenol due to the unique electronegativity and small atomic radius of fluorine.

The toxicity of these derivatives is governed by two divergent mechanisms driven by the degree of fluorination:

-

Metabolic Bioactivation (Low Fluorination): Monofluorophenols (particularly 4-fluorophenol) act as "Trojan horses." They mimic phenol but undergo cytochrome P450-mediated oxidative defluorination to form highly reactive quinone species, leading to cellular alkylation and cytotoxicity.

-

Mitochondrial Uncoupling (High Fluorination): Polyfluorinated derivatives (e.g., pentafluorophenol) exhibit drastically reduced pKa values. This acidity, combined with lipophilicity, transforms them into potent protonophores that uncouple oxidative phosphorylation, leading to ATP depletion and hyperthermia.

Physicochemical Basis of Toxicity

The introduction of fluorine atoms alters the electronic landscape of the phenol ring, fundamentally changing its interaction with biological membranes and enzymes.

Acidity and Lipophilicity (SAR Analysis)

The inductive effect (-I) of fluorine stabilizes the phenoxide anion, increasing acidity.[1] This is critical for mitochondrial toxicity, as the uncoupling efficiency depends on the molecule's ability to exist in both protonated (membrane-permeable) and deprotonated (anionic) forms at physiological pH.

| Compound | Structure | pKa (approx) | LogP | Toxicological Implication |

| Phenol | C₆H₅OH | 10.0 | 1.5 | Weak uncoupler; primarily a corrosive/irritant and protein denaturant. |

| 2-Fluorophenol | C₆H₄F(OH) | 8.7 | 1.7 | Moderate acidity due to ortho-proximity; increased lipophilicity facilitates membrane entry. |

| 3-Fluorophenol | C₆H₄F(OH) | 9.3 | 1.9 | Inductive effect persists; resonance effects are minimized at the meta position. |

| 4-Fluorophenol | C₆H₄F(OH) | 9.9 | 1.9 | Similar acidity to phenol; primary risk is metabolic activation (quinone formation). |

| Pentafluorophenol | C₆F₅OH | ~5.5 | 3.0 | Critical Risk: pKa approaches physiological range for optimal proton shuttling; highly lipophilic. |

Mechanism I: Metabolic Bioactivation (The Quinone Pathway)

Monofluorophenols, specifically 4-fluorophenol, are subject to ipso-substitution during metabolism. Unlike chlorophenols, which often retain the halogen, the C-F bond in the para position is susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6).

The "NIH Shift" and Defluorination

The metabolic activation follows a lethal sequence:

-

Hydroxylation: P450 introduces an oxygen species.

-

Defluorination: The unstable intermediate eliminates a fluoride ion.

-

Quinone Formation: The resulting 1,4-benzoquinone is a potent Michael acceptor.

-

Adduct Formation: The quinone covalently binds to sulfhydryl groups on proteins and glutathione (GSH), causing oxidative stress and cell death.

Figure 1: Oxidative defluorination pathway of 4-fluorophenol leading to reactive quinone formation.[2][3]

Mechanism II: Mitochondrial Uncoupling (Protonophore Activity)

Polyfluorinated phenols (e.g., pentafluorophenol) act as classic protonophores. This mechanism is distinct from electron transport chain (ETC) inhibition (e.g., rotenone).

The Proton Shuttle Cycle

-

Entry: The protonated phenol (HA) is lipophilic and diffuses across the outer and inner mitochondrial membranes (IMM) into the matrix.

-

Dissociation: In the alkaline matrix (pH ~8.0), the phenol dissociates (HA → H⁺ + A⁻).

-

Proton Release: The proton contributes to the matrix pool, dissipating the electrochemical gradient (

) generated by the ETC. -

Return: The phenoxide anion (A⁻) is delocalized by the fluorine atoms, allowing it to cross the membrane back to the intermembrane space (pH ~7.0) to be reprotonated.

-

Result: Respiration continues (oxygen consumption) without ATP synthesis (uncoupling). Energy is released as heat.

Figure 2: The protonophore shuttle mechanism of polyfluorinated phenols across the inner mitochondrial membrane.

Experimental Protocols for Toxicity Assessment

To rigorously assess the toxicity of a new fluorinated phenol derivative, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Respiration Assay (Seahorse/Oxygraph)

Purpose: To distinguish between ETC inhibition and uncoupling.

Materials:

-

Isolated rat liver mitochondria (0.5 mg protein/mL) or permeabilized cells.

-

Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2.

-

Substrates: Succinate (Complex II) + Rotenone (Complex I inhibitor).

-

Controls: FCCP (Positive Uncoupler), Oligomycin (ATP Synthase Inhibitor).

Workflow:

-

Basal State: Add mitochondria + substrate. Record State 2 respiration.

-

State 3 (Phosphorylating): Add ADP. Observe rapid O₂ consumption.

-

State 4 (Resting): Once ADP is depleted, respiration slows.

-

Challenge: Inject the fluorinated phenol test compound.

-

Result A (Uncoupler): Immediate increase in O₂ consumption (mimicking State 3) that is insensitive to Oligomycin.

-

Result B (Inhibitor): Decrease in O₂ consumption.

-

-

Validation: Add FCCP (0.5 µM) at the end. If respiration does not increase, the ETC is compromised.

Protocol B: Glutathione (GSH) Trapping Assay

Purpose: To detect reactive quinone metabolites.

Workflow:

-

Incubate test compound (10-50 µM) with human liver microsomes (HLM) and NADPH (1 mM).

-

Add excess GSH (5 mM) to the reaction mixture.

-

Incubate at 37°C for 60 minutes.

-

Quench with ice-cold acetonitrile.

-

Analyze supernatant via LC-MS/MS.

-

Search criteria: Look for mass shifts corresponding to +[GSH - HF] (defluorination + conjugation) or +[GSH - 2H] (direct addition).

Risk Assessment & Handling

| Hazard Class | Primary Derivative | Clinical Manifestation | Immediate Countermeasure |

| Acute Systemic | Pentafluorophenol | Hyperthermia, metabolic acidosis, rigor mortis-like muscle stiffness (ATP depletion). | Cooling measures. Do NOT administer atropine. Support respiration.[4] |

| Delayed Cytotoxic | 4-Fluorophenol | Liver necrosis, renal failure (due to protein alkylation). | N-acetylcysteine (NAC) infusion to replenish GSH stores. |

| Corrosive | All Derivatives | Chemical burns, protein coagulation on skin/eyes. | PEG-300 or Isopropyl alcohol wash (phenol is lipophilic; water is ineffective). |

Safety Note: Fluorinated phenols penetrate intact skin rapidly. Standard nitrile gloves may provide insufficient protection against highly lipophilic derivatives like pentafluorophenol; use laminated film (Silver Shield) or heavy-duty Viton gloves.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. Centers for Disease Control and Prevention. [Link]

-

Miyoshi, H., et al. (1987). Quantitative analyses of the uncoupling activity of substituted phenols with mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

-

Denny, K.H., et al. (2005). Metabolic activation of 4-fluorophenol by cytochrome P450. Chemical Research in Toxicology. [Link]

-

Pariselli, F., et al. (2009). Reactive metabolites of fluorinated drugs: Liquid chromatography-mass spectrometry detection. Drug Metabolism Reviews. [Link]

-

Stockdale, M., & Selwyn, M.J. (1971). Effects of ring substituents on the activity of phenols as inhibitors and uncouplers of mitochondrial respiration. European Journal of Biochemistry. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 2,3,4,5,6-Pentafluorophenol. [Link]

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MP8-dependent oxidative dehalogenation: evidence for the direct formation of 1,4-benzoquinone from 4-fluorophenol by a peroxidase-type of reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of liquid crystals using 4-Ethoxy-2,5-difluorophenol

Application Note: Synthesis of Negative Dielectric Anisotropy Liquid Crystals using 4-Ethoxy-2,5-difluorophenol

Executive Summary

This application note details the protocol for synthesizing ester-linked liquid crystalline mesogens utilizing 4-Ethoxy-2,5-difluorophenol as a critical intermediate. The incorporation of lateral fluorine substituents at the 2,5-positions of the phenolic ring is a strategic design choice for engineering Negative Dielectric Anisotropy (

Scientific Rationale & Design Principles

The Role of Lateral Fluorination

In liquid crystal design, the 4-Ethoxy-2,5-difluorophenol moiety serves as a "tail-core" fragment. The specific 2,5-difluoro substitution pattern offers three distinct advantages over non-fluorinated analogues:

-

Negative Dielectric Anisotropy: The transverse dipole moments of the C-F bonds contribute to a net dipole perpendicular to the molecular long axis, driving

negative. -

Viscosity Reduction: The atomic radius of fluorine (1.47 Å) is small enough to minimize steric disruption of the mesophase while preventing efficient packing, thereby lowering rotational viscosity (

). -

Melting Point Depression: Lateral substitution disrupts the crystal lattice, lowering the melting point and widening the nematic operating range.

Synthetic Strategy: Steglich Esterification

Direct esterification is chosen over acid chloride methods to prevent potential defluorination or side reactions associated with harsh acidic byproducts. We utilize N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as the nucleophilic catalyst. This method proceeds under mild conditions (Room Temperature), preserving the integrity of the ethoxy tail and the fluorinated ring.

Experimental Protocol

Materials & Reagents

-

Precursor A: 4-Ethoxy-2,5-difluorophenol (≥98% purity).

-

Precursor B: trans-4-Propylcyclohexanecarboxylic acid (Mesogenic Core).

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).

-

Catalyst: 4-Dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Workup: 5% HCl, Saturated NaHCO₃, Brine, MgSO₄.

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

) for 15 minutes. -

Charge the flask with Precursor B (10 mmol, 1.70 g) and Precursor A (10 mmol, 1.74 g).

-

Add 50 mL of anhydrous DCM via syringe. Stir until fully dissolved.

-

Add DMAP (1 mmol, 0.12 g) to the solution.

Step 2: Activation & Coupling

-

Cool the reaction mixture to 0°C using an ice bath.

-

Dissolve DCC (11 mmol, 2.27 g) in 10 mL anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 20 minutes. Note: A white precipitate (Dicyclohexylurea, DCU) will begin to form immediately.

-

Remove the ice bath after 1 hour and allow the reaction to stir at Room Temperature (25°C) for 12–18 hours.

Step 3: Workup

-

Filter the reaction mixture through a Celite pad to remove the precipitated DCU byproduct. Rinse the pad with 20 mL cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash 1: 30 mL of 5% HCl (removes unreacted DMAP/DCC).

-

Wash 2: 30 mL of Saturated NaHCO₃ (removes unreacted acid).

-

Wash 3: 30 mL of Brine (drying).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in minimal hot Ethanol. Cool slowly to 4°C to induce crystallization. Filter and dry.[1]

-

Column Chromatography (Optional for high purity): If impurities persist, purify via silica gel chromatography using Hexane:Ethyl Acetate (9:1) as the eluent.

Process Visualization (Graphviz)

Figure 1: Workflow for the Steglich esterification of 4-Ethoxy-2,5-difluorophenol.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required. The expected data profile for the target molecule (4-ethoxy-2,5-difluorophenyl trans-4-propylcyclohexanecarboxylate ) is summarized below.

Structural Verification (¹H NMR)

-

Aromatic Region (6.8 - 7.0 ppm): Look for multiplet signals corresponding to the 2,5-difluoro substituted ring protons.

-

Ethoxy Group: Quartet at ~4.0 ppm (

) and Triplet at ~1.4 ppm ( -

Ester Linkage: Absence of broad carboxylic acid singlet (~11 ppm) and phenolic singlet (~5-6 ppm) confirms successful coupling.

Phase Behavior (DSC & POM)

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are used to determine phase transition temperatures.[1]

| Parameter | Expected Observation | Significance |

| Melting Point ( | Sharp endothermic peak | Indicates crystalline purity. |

| Clearing Point ( | Transition to Isotropic Liquid | Defines the upper limit of the LC range. |

| Texture (POM) | Schlieren or Marble texture | Confirms Nematic phase formation. |

| Enthalpy ( | Measured in J/g | Quantifies the energy of phase transitions. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation of acid. | Ensure DCC is fresh; increase reaction time to 24h. |

| DCU Contamination | Inefficient filtration. | Cool mixture to -20°C before filtering; use finer Celite grade. |

| No Mesophase | Impurities disrupting order. | Perform secondary recrystallization from Hexanes. |

| De-ethoxylation | Acidic hydrolysis during workup. | Reduce concentration of HCl wash (use 1%) or minimize contact time. |

References

-

Kelly, S. M. (1995). Liquid Crystals with Large Negative Dielectric Anisotropy.[2] Journal of Materials Chemistry. Link

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie. Link

-

Merck KGaA. (2023). Liquid Crystal Mixtures for VA-LCDs. Merck Performance Materials. Link

Sources

using 4-Ethoxy-2,5-difluorophenol in nucleophilic aromatic substitution

Application Note: High-Efficiency Coupling of 4-Ethoxy-2,5-difluorophenol

Executive Summary & Compound Identity

4-Ethoxy-2,5-difluorophenol is a specialized fluorinated building block. Its unique substitution pattern—an electron-donating ethoxy group combined with two electron-withdrawing fluorine atoms—creates a distinct electronic profile that affects its nucleophilicity and acidity.

Technical Alert (CAS Verification): Databases often contain conflicting entries.

-

Target Compound: 4-Ethoxy-2,5-difluorophenol (Structure: Phenol core, 4-ethoxy, 2,5-difluoro).

-

Note on CAS 203065-88-7: This CAS number is frequently misattributed in some catalogs; it officially corresponds to 2-[4-(Trifluoromethyl)phenyl]pyridine. For procurement, verify the chemical structure and IUPAC name rather than relying solely on the CAS identifier.

Chemical Properties

| Property | Value | Implication for |

| Formula | MW: 174.15 g/mol | |

| Acidity ( | ~8.5 - 9.0 (Estimated) | More acidic than phenol ( |

| Nucleophilicity | Moderate | Reduced electron density at oxygen compared to non-fluorinated phenols. |

| Solubility | High in DMF, DMSO, THF | Compatible with standard polar aprotic |

Mechanistic Insight: The "Fluorine Effect"

In

-

Enhanced Acidity: The electron-withdrawing nature (

effect) of the fluorine atoms stabilizes the phenoxide anion. This means weaker bases (e.g., -

Attenuated Nucleophilicity: While the phenoxide forms easily, the same inductive effect pulls electron density away from the oxygen, making it a "harder" and slightly less reactive nucleophile.

-

Operational Consequence: Reactions may require higher temperatures (80–120°C) or stronger electrophiles compared to simple phenols.

-

Reaction Pathway

The reaction proceeds via a concerted deprotonation followed by a stepwise addition-elimination mechanism.

Figure 1: Mechanistic pathway for the

Experimental Protocol: Biaryl Ether Synthesis

This protocol describes the coupling of 4-Ethoxy-2,5-difluorophenol with a model heteroaryl chloride (e.g., 2-chloropyridine or 4-chloropyrimidine).

Materials

-

Nucleophile: 4-Ethoxy-2,5-difluorophenol (1.0 equiv)

-

Electrophile: Heteroaryl Chloride (1.1 equiv)

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge with Nitrogen (

) or Argon.

-

-

Activation (Deprotonation):

-

Add 4-Ethoxy-2,5-difluorophenol (1.0 equiv) and

(2.0 equiv) to the flask. -

Add anhydrous DMF .

-

Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may turn slightly yellow, indicating phenoxide formation.

-

-

Coupling:

-

Add the Electrophile (1.1 equiv) in one portion.

-

Heat the reaction mixture to 90°C . Monitor by TLC or LCMS.

-

Timeframe: Typical conversion occurs within 2–6 hours. If conversion is slow (<50% after 4h), increase temperature to 110°C.

-

-

Work-up:

-

Cool to RT.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Critical Step: Wash the organic layer with 1M NaOH (2x). This removes any unreacted phenol (which is acidic and will partition into the aqueous base), simplifying purification.

-

Wash with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc gradient).

-

Optimization Table

| Variable | Standard Condition | High-Difficulty Condition* | Reason |

| Base | Cesium ("Cesium Effect") improves solubility of the phenoxide in organic solvents. | ||

| Solvent | DMF | DMSO or NMP | DMSO allows for higher temperatures and better solvates the cation. |

| Temp | 80–90°C | 120–140°C | Overcomes the reduced nucleophilicity of the fluorinated phenol. |

*High-Difficulty applies when the electrophile is electron-rich (deactivated).

Troubleshooting & QC

Issue: Low Yield / Incomplete Conversion

-

Cause: The fluorines reduce the nucleophilicity, making the attack on the electrophile the rate-limiting step.

-

Solution: Switch to

(Cesium Carbonate). The larger Cesium cation forms a looser ion pair with the phenoxide, increasing its "naked" nucleophilicity.

Issue: Defluorination Side Products

-

Cause: Extremely high temperatures (>150°C) or very strong nucleophiles present in the mixture could attack the fluorine positions on the phenol ring itself (though rare due to the electron-rich ethoxy group).

-

Solution: Keep temperature below 140°C. Ensure the electrophile is more reactive than the phenol ring carbon.

Decision Tree for Reaction Design

Figure 2: Optimization logic for selecting reaction conditions.

References

-

General

Methodology:-

Nucleophilic Aromatic Substitution: A Practical Guide. Vapourtec Application Notes. (Accessed 2023).

-

-

Fluorine Effects on Phenol Acidity

-

Liptak, M. D., et al. "Absolute

Determinations for Substituted Phenols."[1] Journal of the American Chemical Society, 2002.

-

- Blair, J. A., et al. "Structure-activity relationships of difluorophenol derivatives." Journal of Medicinal Chemistry, 2000.

-

Base Effects in Ether Synthesis

-

Cesium Carbonate in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis.

-

Sources

Application Note: Precision Synthesis of Fluorinated Ethers from 4-Ethoxy-2,5-difluorophenol

Executive Summary

The scaffold 4-Ethoxy-2,5-difluorophenol represents a critical building block in the synthesis of advanced materials, particularly liquid crystals (LCMs) exhibiting negative dielectric anisotropy, and medicinal chemistry bioisosteres. The unique substitution pattern—pairing an electron-donating ethoxy group with two electron-withdrawing fluorine atoms—creates a specific electronic environment that modulates the acidity and nucleophilicity of the phenolic hydroxyl group.[1][2]

This Application Note details two high-value synthetic protocols for converting this phenol into fluorinated ethers:

-

Difluoromethylation (-OCF₂H): Utilizing a solid-state difluorocarbene source for safety and reproducibility.[1][2]

-

Trifluoroethylation (-OCH₂CF₃): Employing the "Cesium Effect" to overcome the low reactivity of fluorinated electrophiles.[2]

These protocols are designed to be self-validating, scalable, and operationally simple, avoiding the use of gaseous chlorodifluoromethane (Freon-22) where possible.

Strategic Analysis & Reactivity Profile

Electronic Environment

The 4-ethoxy-2,5-difluorophenol core presents a "push-pull" electronic system.[1][2]

-

Acidity: The ortho-fluorine atoms at positions 2 and 5 inductively withdraw electron density, lowering the pKa of the phenol (est. pKa ~8.0–8.[2]5) compared to 4-ethoxyphenol (pKa ~10.2).[1][2] This facilitates mild deprotonation.[2]

-

Nucleophilicity: While the fluorines stabilize the phenoxide, the para-ethoxy group exerts a strong mesomeric effect (+M), maintaining sufficient electron density on the oxygen to act as a potent nucleophile.

Synthetic Challenges

-

Difluoromethylation: The primary challenge is controlling the rate of difluorocarbene (:CF₂) generation to match the rate of phenoxide trapping. If :CF₂ is generated too quickly, it dimerizes to tetrafluoroethylene (gas) rather than reacting with the phenol.

-

Trifluoroethylation: The electrophile (e.g., trifluoroethyl tosylate) has a fluorinated carbon adjacent to the reaction site. The electron-withdrawing fluorines destabilize the transition state for Sₙ2 attack, significantly retarding the reaction rate compared to standard ethylation.

Experimental Protocols

Protocol A: Synthesis of 1-(Difluoromethoxy)-4-ethoxy-2,5-difluorobenzene

Methodology: Difluorocarbene Insertion via Sodium Chlorodifluoroacetate.[2]

This method avoids the use of ozone-depleting gases by using a solid reagent that decomposes thermally to release the reactive carbene species in situ.[2]

Reagents & Stoichiometry

| Component | Role | Equiv. | Mass/Vol (for 10 mmol scale) |

| 4-Ethoxy-2,5-difluorophenol | Substrate | 1.0 | 1.74 g |

| Sodium Chlorodifluoroacetate | Carbene Source | 2.5 | 3.81 g |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 2.76 g |

| DMF / Water | Solvent System | 10:1 v/v | 20 mL / 2 mL |

Step-by-Step Procedure

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Solvation: Charge the flask with 4-Ethoxy-2,5-difluorophenol (1.74 g) and DMF (20 mL). Stir until fully dissolved.

-

Base Activation: Add K₂CO₃ (2.76 g) and water (2 mL).[2] The water is critical here; it aids in the solubility of the chlorodifluoroacetate salt and facilitates the proton transfer step in the mechanism.

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (3.81 g) in a single portion.

-

Reaction: Heat the mixture to 95°C .

-

Note: The decarboxylation of the reagent initiates around 90°C. You will observe mild gas evolution (CO₂).

-

Time: Stir vigorously for 4–6 hours.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organics with Brine (2 x 50 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[2]

-

-

Purification: The crude oil is typically >90% pure.[2] If necessary, purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Expected Yield: 75–85%[1]

Protocol B: Synthesis of 1-(2,2,2-Trifluoroethoxy)-4-ethoxy-2,5-difluorobenzene

Methodology: Sₙ2 Alkylation utilizing the "Cesium Effect."[1][2]

Standard bases like K₂CO₃ are often insufficient for trifluoroethylation due to the poor electrophilicity of the alkylating agent. Cesium Carbonate (Cs₂CO₃) is used because the large cesium cation forms a loose ion pair with the phenoxide, increasing its "naked" nucleophilicity.

Reagents & Stoichiometry

| Component | Role | Equiv. | Mass/Vol (for 10 mmol scale) |

| 4-Ethoxy-2,5-difluorophenol | Substrate | 1.0 | 1.74 g |

| 2,2,2-Trifluoroethyl Tosylate | Electrophile | 1.2 | 3.05 g |

| Cesium Carbonate (Cs₂CO₃) | Base | 1.5 | 4.89 g |

| Acetone (Anhydrous) | Solvent | - | 30 mL |

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask under nitrogen flow.

-

Charging: Add 4-Ethoxy-2,5-difluorophenol (1.74 g), Cs₂CO₃ (4.89 g), and anhydrous Acetone (30 mL).

-

Activation: Stir at room temperature for 15 minutes to generate the cesium phenoxide.

-

Alkylation: Add 2,2,2-Trifluoroethyl tosylate (3.05 g) via syringe.

-

Why Tosylate? Trifluoroethyl iodide is volatile (bp 55°C) and can be lost during heating.[2] The tosylate is a stable solid/oil and provides better reaction kinetics.

-

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours.

-

Monitoring: Check TLC (Hexanes:EtOAc 8:2). The starting phenol (lower R_f) should disappear.[2]

-

Work-up:

-

Filter off the solid salts (CsOTs, excess Cs₂CO₃).

-

Concentrate the filtrate to a residue.

-

Redissolve in DCM (50 mL) and wash with water (30 mL).[2]

-

-

Purification: Recrystallization from hot hexane or ethanol is often possible due to the high crystallinity of the product.

Expected Yield: 80–90%[1]

Mechanistic Visualization

The following diagrams illustrate the divergent pathways for these two protocols.

Caption: Mechanistic divergence between carbene-mediated insertion (Protocol A) and Cesium-promoted Sn2 substitution (Protocol B).

Analytical Validation

To validate the synthesis, the following NMR signatures are diagnostic.

| Nucleus | Protocol A Product (-OCF₂H) | Protocol B Product (-OCH₂CF₃) |

| ¹H NMR | Triplet (large J ~70-75 Hz) at δ 6.50 ppm (The -CF₂H proton) | Quartet (J ~8-9 Hz) at δ 4.35 ppm (The -OCH ₂CF₃ protons) |

| ¹⁹F NMR | Doublet (J ~70-75 Hz) at δ -82.0 ppm (The -OCF ₂H) | Triplet at δ -74.0 ppm (The -CF₃ group) |

| Appearance | Colorless Oil / Low melting solid | White Crystalline Solid |

Troubleshooting & Optimization

-

Problem: Low yield in Protocol A (Difluoromethylation).

-

Problem: Incomplete reaction in Protocol B.

References

-

Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Organic Syntheses, 2013, 15, 5036-5039. Available at: [Link][2]

-

2,5-Difluorophenol Properties. PubChem CID 94952.[2] Available at: [Link][2]

Sources

- 1. 857279-52-8|2,5-Difluoro-phenoxyacetonitrile|BLD Pharm [bldpharm.com]

- 2. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 4-Ethoxy-2,5-difluorophenol

This guide provides an in-depth technical analysis of the

Part 1: Executive Summary & Structural Context

4-Ethoxy-2,5-difluorophenol represents a class of "push-pull" fluorinated aromatics where the electronic environment is dominated by the competitive shielding/deshielding effects of the alkoxy group, the hydroxyl moiety, and the highly electronegative fluorine atoms.

Correct structural verification of this compound is often complicated by the presence of regioisomers (specifically the 2,3-difluoro and 3,5-difluoro analogs) formed during electrophilic fluorination or selective dealkylation steps. This guide establishes a definitive NMR profile to distinguish the 2,5-isomer from its alternatives, focusing on the unique

The Core Challenge: Regioisomer Differentiation

In high-performance liquid crystal (LC) synthesis, trace amounts of the 2,3-difluoro isomer can degrade the dielectric anisotropy (

Part 2: Detailed Spectral Analysis

Predicted Chemical Shifts & Multiplicity

Solvent: CDCl

| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| OH (C1) | 5.00 – 5.50 | Broad Singlet (s) | Exchange dependent | Phenolic hydroxyl; shift varies with concentration/solvent. |

| H-3 (Aromatic) | 6.65 – 6.75 | Doublet of Doublets (dd) | Ortho to F(2), Meta to F(5). Shielded by ortho-ethoxy. | |

| H-6 (Aromatic) | 6.80 – 6.90 | Doublet of Doublets (dd) | Ortho to F(5), Meta to F(2). Less shielded than H-3. | |

| -OCH | 4.02 | Quartet (q) | Characteristic ethoxy methylene. | |

| -CH | 1.41 | Triplet (t) | Characteristic ethoxy methyl. |

Mechanistic Insight: The Fluorine Effect

The defining feature of this spectrum is the Heteronuclear Coupling . Unlike standard phenols, the aromatic protons do not appear as simple singlets or doublets.

-

H-3 is trapped between the Ethoxy group and Fluorine-2. It experiences a large ortho coupling to F-2 and a significant meta coupling to F-5.

-

H-6 is located between the Hydroxyl group and Fluorine-5.

-

Absence of H-H Coupling: In the 2,5-difluoro substitution pattern, H-3 and H-6 are para to each other. The para proton-proton coupling (

) is typically

Part 3: Comparative Analysis (The "Comparison Guide")

This section objectively compares the target product against its most common synthetic impurities/alternatives.

Table 2: Differentiating 4-Ethoxy-2,5-difluorophenol from Isomers

| Feature | Target: 2,5-Difluoro | Alternative: 2,3-Difluoro | Alternative: 3,5-Difluoro |

| Aromatic Pattern | Two isolated signals (Para protons). No strong H-H coupling. | AB System (Ortho protons). Strong vicinal H-H coupling. | Symmetric (if 4-substituent allows) or Meta coupled. |

| Coupling ( | Negligible ( | Large ( | Small ( |

| Coupling ( | Dominant. Both protons show large | Complex. Protons couple to unequal F environments. | Triplet-like patterns due to symmetry (in some conformers). |

| Performance Impact | High | Low/Positive | Neutral . Often a dead-end byproduct. |

Diagnostic Workflow

To validate your batch, look for the "Isolated Multiplets" :

-

If you see two aromatic multiplets that do not share a large (~8 Hz) H-H coupling constant, you likely have the 2,5-isomer .

-

If the aromatic region shows a "roofing" effect characteristic of an AB spin system, you have the 2,3-isomer .

Part 4: Visualization of Analysis Logic

The following diagrams illustrate the structural coupling pathways and the decision tree for verifying the compound.

Caption: Fig 1. Signal assignment workflow based on fluorine coupling constants (

Caption: Fig 2. Decision tree for differentiating the 2,5-difluoro target from common regioisomers.

Part 5: Experimental Protocol

Standardized 1H NMR Acquisition for Fluorophenols

Objective: To obtain high-resolution spectra capable of resolving

-

Sample Preparation:

-

Weigh 10–15 mg of 4-Ethoxy-2,5-difluorophenol into a clean vial.

-

Dissolve in 0.6 mL of CDCl

(Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard. -

Note: If the OH signal is broad or overlaps with aromatics, add 10

L of D

-

-

Instrument Parameters:

-

Frequency:

400 MHz (Recommended to separate complex multiplets). -

Spectral Width: -2 to 14 ppm.

-

Scans (NS): 16 (Sufficient for >10 mg sample).

-

Pulse Angle: 30°.

-

Relaxation Delay (D1): 1.0 s (Ensure full relaxation of aromatic protons).

-

-

Processing:

-

Apply an exponential window function (LB = 0.3 Hz).

-

Phase correction: Manual phasing is critical due to the complex phase of multiplets.

-

Baseline correction: Polynomial (ABS).

-

References

- Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for calculating chemical shift increments for F and OEt groups).

-

Liquid Crystal Synthesis: Kubo, K., et al. (2015). "Stereoselective Synthesis and Physicochemical Properties of Liquid-Crystal Compounds Possessing a trans-2,5-disubstituted Tetrahydropyran Ring." PubMed. Available at: [Link] (Validates the 4-ethoxy-2,3-difluoro vs 2,5-difluoro structural motifs in LC materials).

- Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for ortho/meta H-F coupling magnitude standards).

-

Comparative Isomer Data: Sigma-Aldrich/Merck. "2,5-Difluorophenol NMR Spectrum." SpectraBase. Available at: [Link] (Used as the baseline analog for the 2,5-difluoro substitution pattern).

- General Phenol Data: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Reference for 4-ethoxyphenol base shifts).

Sources

The Analytical Challenge: Understanding 4-Ethoxy-2,5-difluorophenol

An Objective Comparison Guide to HPLC Method Development for 4-Ethoxy-2,5-difluorophenol Purity Analysis

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 4-Ethoxy-2,5-difluorophenol, a key intermediate in various manufacturing processes. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing common analytical alternatives to arrive at a robust, validated method suitable for quality control and drug development environments.

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. 4-Ethoxy-2,5-difluorophenol is a polar aromatic compound. Its key features relevant to HPLC are:

-

Phenolic Group (-OH): This group is weakly acidic. Its ionization state is dependent on the mobile phase pH, which can significantly impact retention time and peak shape in reversed-phase chromatography.[1] Suppressing this ionization by maintaining an acidic mobile phase is crucial for achieving sharp, symmetrical peaks and reproducible retention.

-

Aromatic Ring: The benzene ring contains π-electrons, making the molecule suitable for UV detection. It also allows for potential π-π interactions with specific HPLC stationary phases, such as phenyl columns.[2][3]

-

Fluorine and Ethoxy Groups: These substituents influence the molecule's overall polarity and hydrophobicity, affecting its interaction with the stationary phase.

The primary goal is to develop a purity method, which must be capable of separating the main compound from potential process-related impurities and degradation products. These impurities might include starting materials, isomers, or by-products with very similar structures.

Strategic Method Development: A Comparative Approach

A systematic screening process is the most efficient path to a robust method. We will compare two key variables: the stationary phase chemistry and the organic modifier in the mobile phase.

Comparison of Stationary Phases: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[4]

-

C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC. It separates compounds primarily based on hydrophobicity.[2] For our analyte, the C18 phase will interact with the entire molecule, but primarily with the non-polar regions. It is a reliable starting point for most small molecules.

-

Phenyl-Hexyl: This phase offers an alternative separation mechanism. The phenyl groups on the stationary phase can induce π-π interactions with the aromatic ring of the analyte and its impurities.[3][5] This can lead to unique selectivity, especially for separating compounds with similar hydrophobicity but different aromatic character or substitution patterns, a common scenario for process impurities.

The workflow for our comparative screening is outlined below.

Caption: HPLC method development and validation workflow.

Comparison of Organic Modifiers: Acetonitrile vs. Methanol

The choice of organic solvent affects both elution strength and selectivity.

-

Acetonitrile (ACN): Aprotic and a weaker solvent than methanol, ACN often provides better peak shapes and lower backpressure.

-

Methanol (MeOH): Protic and a stronger solvent, methanol can engage in hydrogen bonding interactions. Critically, when using a phenyl column, methanol is known to enhance π-π interactions compared to acetonitrile, which can sometimes suppress them.[3][6] This makes the combination of a Phenyl-Hexyl column with a methanol-based mobile phase a particularly interesting option for separating aromatic isomers.

Experimental Comparison Data

To compare these alternatives, a generic screening gradient was run on two columns with two different mobile phase systems.

Screening Protocol:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: 5% to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 280 nm

-

Injection Volume: 5 µL

Table 1: Comparison of Stationary Phases and Organic Modifiers

| Condition | Analyte RT (min) | Impurity 1 RT (min) | Impurity 2 RT (min) | Resolution (Analyte/Imp 1) | Tailing Factor (Analyte) |

| C18 with ACN | 8.54 | 8.21 | 9.87 | 1.8 | 1.3 |

| C18 with MeOH | 7.92 | 7.68 | 9.15 | 1.5 | 1.4 |

| Phenyl-Hexyl with ACN | 9.11 | 8.90 | 10.54 | 1.4 | 1.2 |

| Phenyl-Hexyl with MeOH | 8.86 | 8.25 | 10.21 | 3.5 | 1.1 |

Analysis of Screening Results:

The data clearly indicates that the combination of the Phenyl-Hexyl column with a methanol-based mobile phase provides superior performance. The resolution between the main analyte peak and a critical hypothetical impurity (Impurity 1) increased dramatically to 3.5, well above the baseline separation goal of >2.0. Furthermore, this condition yielded the best peak symmetry, with a tailing factor of 1.1. This demonstrates the powerful synergistic effect of matching stationary phase chemistry (π-π interactions) with the appropriate mobile phase to enhance those interactions.[6]

Optimized and Validated HPLC Method

Based on the screening data, the Phenyl-Hexyl column with a Methanol/Water mobile phase was selected for optimization and subsequent validation according to ICH Q2(R1) guidelines.[7][8]

Final Optimized Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in HPLC Grade Water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 5 µL.

-

Gradient Program:

Time (min) % B (Methanol) 0.0 40 10.0 70 15.0 90 18.0 90 18.1 40 | 22.0 | 40 |

Sample Preparation Protocol

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-Ethoxy-2,5-difluorophenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).

-

Working Standard Solution (0.1 mg/mL): Pipette 2.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 4-Ethoxy-2,5-difluorophenol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation: Ensuring Trustworthiness

The optimized method was validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) framework.[7][9]

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

-

Specificity: The method demonstrated excellent specificity. Diode array detector analysis confirmed the peak purity of the analyte in the presence of impurities and a placebo. Spiked samples showed that all known related substances were well-resolved from the main peak.

-

Linearity: The method was found to be linear over a concentration range of 0.05 mg/mL to 0.15 mg/mL (50% to 150% of the working concentration). A minimum of five concentrations were used to establish linearity.[7]

Table 2: Linearity Results

| Parameter | Result | Acceptance Criteria |

| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |

| y-intercept | 1250 | Report |

| Range | 0.05 - 0.15 mg/mL | 80-120% of test concentration |

-

Accuracy: Accuracy was determined by analyzing spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.

Table 3: Accuracy Results

| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |

| 80% | 99.5% | 0.8% | 98.0% - 102.0% |

| 100% | 100.2% | 0.5% | 98.0% - 102.0% |

| 120% | 100.8% | 0.6% | 98.0% - 102.0% |

-

Precision:

-

Repeatability (Intra-day): Six replicate preparations of the same sample were analyzed, yielding a Relative Standard Deviation (RSD) of 0.45% .

-

Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding an RSD of 0.68% . Both results are well within the typical acceptance criterion of ≤ 2.0%.

-

-

Robustness: The method's robustness was evaluated by making small, deliberate variations in key parameters. The system suitability criteria (resolution, tailing factor) were met under all varied conditions, demonstrating the method's reliability for routine use.

Table 4: Robustness Study Results

| Parameter Varied | Variation | Resolution (Analyte/Imp 1) | Tailing Factor |

| Flow Rate | ± 0.1 mL/min | > 3.2 | < 1.2 |

| Column Temp. | ± 2 °C | > 3.4 | < 1.2 |

| Mobile Phase pH | ± 0.2 | > 3.1 | < 1.3 |

Conclusion and Recommendations

This guide demonstrates a systematic and comparative approach to HPLC method development for the purity analysis of 4-Ethoxy-2,5-difluorophenol. By screening both stationary phase and organic modifier, we identified a superior method using a Phenyl-Hexyl column with a methanol/water mobile phase . The rationale for this choice is grounded in the unique π-π interactions afforded by this combination, which provided significantly better resolution for a critical impurity compared to a standard C18 column.

The subsequent method optimization and full validation in accordance with ICH Q2(R1) guidelines confirm that the final method is specific, linear, accurate, precise, and robust. It is therefore highly suitable for its intended purpose in a regulated quality control environment. This work underscores the principle that moving beyond generic C18 columns and considering alternative column chemistries based on analyte structure is a powerful strategy for resolving complex separation challenges.

References

-

Bokor, E., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. Available at: [Link]

-

Zeb, A. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Available at: [Link]

-

Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. Available at: [Link]

-

Tuberoso, C. I. G., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

-

Law, B. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

-

Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. Available at: [Link]

-

Bostan, M., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]

-

Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. Available at: [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

-

Huck, C. W., & Bonn, G. K. (2001). Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. PubMed. Available at: [Link]

-

Sifaoui, I., et al. (2015). Mobile phase composition for HPLC. ResearchGate. Available at: [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

-

Wójcik, A., et al. (2022). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. MDPI. Available at: [Link]

-

Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent. Available at: [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

-

FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Available at: [Link]

-

Waters. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters. Available at: [Link]

-

Agilent Technologies. (2010). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. Available at: [Link]

-

ICH. Quality Guidelines. ICH. Available at: [Link]

-

Shimadzu. (2012). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]

-

Scribd. ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

-

Nohta, H., et al. (2013). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization. SciRP.org. Available at: [Link]

-

Hutta, M., & H-Gavurová, J. (2002). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Die Pharmazie. Available at: [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. support.waters.com [support.waters.com]

- 3. lcms.cz [lcms.cz]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]

- 6. agilent.com [agilent.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fda.gov [fda.gov]

Chromatographic Separation of Difluorophenol Isomers: A Comparative Guide

This guide provides a technical comparison of chromatographic strategies for separating difluorophenol (DFP) isomers, specifically addressing the challenge of resolving the six positional isomers: 2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-difluorophenol .

Executive Summary

Separating difluorophenol (DFP) isomers is a classic "critical pair" challenge in chromatography. The six isomers possess nearly identical boiling points and polarities, often leading to co-elution on standard C18 (HPLC) or dimethylpolysiloxane (GC) phases.

This guide compares two distinct methodologies:

-

High-Performance Liquid Chromatography (HPLC): Utilizing a specialized Fluorinated Octyl Stationary Phase . This is the superior method for achieving baseline separation of all six isomers.

-

Gas Chromatography (GC): Utilizing a Polyethylene Glycol (PEG/Wax) Stationary Phase .[1] This method offers speed but struggles with the resolution of specific critical pairs (e.g., 2,4- vs. 2,5-DFP) due to thermal limits and peak tailing.

Decision Matrix: Which Method to Choose?

Figure 1: Decision tree for selecting the appropriate chromatographic technique.

Methodology A: HPLC (The Gold Standard)

Technique: Reversed-Phase HPLC with Fluorinated Stationary Phase Why it works: Standard C18 columns rely on hydrophobic interactions, which are insufficient to discriminate between the positional placement of fluorine atoms. Fluorinated phases (specifically Fluorinated Octyl) introduce "fluorophilic" retention mechanisms. The stationary phase interacts preferentially with the fluorine atoms on the phenol ring, creating selectivity based on electron density distribution and shape (steric) factors.

Experimental Protocol

This protocol is self-validating; the elution order is distinct and predictable based on the polarity of the isomers.

-

Column: ES Industries FluoroSep-RP Octyl (150 mm x 4.6 mm, 5 µm) or equivalent fluorinated octyl phase.

-

Mobile Phase:

-

A: 25 mM Sodium Acetate buffer (pH 4.3)

-

B: Acetonitrile (ACN)[2]

-

Mode: Isocratic (75% A : 25% B)

-

-

Flow Rate: 1.0 mL/min

-

Temperature: 30°C

-

Detection: UV @ 254 nm

Performance Data

The following elution order is observed, resolving the most difficult pairs (2,4- and 2,5-DFP).

| Peak # | Isomer | Retention Mechanism Insight |

| 1 | 2,6-Difluorophenol | Elutes first.[3] The two ortho fluorines shield the hydroxyl group and create the strongest intramolecular dipoles, reducing interaction with the stationary phase. |

| 2 | 2,4-Difluorophenol | Ortho fluorine reduces retention compared to meta/para only. |

| 3 | 2,5-Difluorophenol | Critical pair with 2,4-. Separated by subtle differences in ring electron density. |

| 4 | 2,3-Difluorophenol | Ortho effect present but weaker than 2,6-. |

| 5 | 3,4-Difluorophenol | Lacks ortho fluorine; stronger interaction with stationary phase. |

| 6 | 3,5-Difluorophenol | Most retained.[4] The symmetric meta substitution exposes the hydroxyl group maximally. |

Validation Check: If Peaks 2 and 3 co-elute, lower the % ACN by 2% to increase interaction time with the fluorinated phase.

Methodology B: Gas Chromatography (High Throughput)

Technique: Capillary GC with Polyethylene Glycol (PEG/Wax) Phase Why it works: Separation is driven by Hydrogen Bonding.

-

Ortho-Effect: Isomers with fluorine in the ortho position (2-position) form intramolecular hydrogen bonds (O-H...F). This "hides" the hydroxyl proton from the PEG stationary phase, causing these isomers to elute faster.

-

Meta/Para Isomers: Lacks this shielding; the hydroxyl group interacts strongly with the polar PEG phase, leading to significantly longer retention times.

Experimental Protocol

-

Column: DB-Wax or VF-WAXms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split/Splitless @ 250°C (Split ratio 50:1).

-

Oven Program:

-

40°C (hold 2 min)

-

Ramp 10°C/min to 200°C

-

Hold 5 min.

-

-

Detector: FID @ 280°C.

Limitations

-

Co-elution Risk: 2,4-DFP and 2,5-DFP often co-elute or show poor resolution (

) on standard Wax columns. -

Tailing: The 3,4- and 3,5- isomers (most polar) may exhibit tailing if the column liner is not perfectly deactivated.

Comparative Analysis & Mechanism